2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide
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Overview
Description
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, an acetamide group, and a 2,5-dimethoxy-N-methylsulfonylanilino moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide typically involves multiple steps, starting with the preparation of 2,5-dimethoxy-N-methylaniline. This intermediate can be synthesized through the methylation of 2,5-dimethoxyaniline using methyl iodide in the presence of a base such as potassium carbonate .
The next step involves the sulfonylation of 2,5-dimethoxy-N-methylaniline with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to yield 2,5-dimethoxy-N-methylsulfonylaniline . This intermediate is then coupled with naphthalene-2-ylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxy-N-methylaniline: A precursor in the synthesis of the target compound.
Naphthalene-2-ylacetic acid: Another precursor used in the synthesis.
2,5-dimethoxyaniline: A related compound with similar structural features.
Uniqueness
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-27-18-10-11-20(28-2)19(13-18)23(29(3,25)26)14-21(24)22-17-9-8-15-6-4-5-7-16(15)12-17/h4-13H,14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWRFCUWSDWHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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